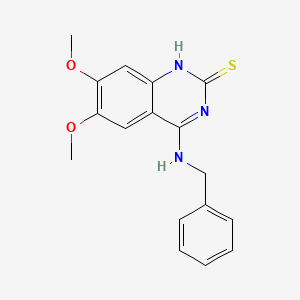

4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzylamine derivatives, such as “4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione”, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” are not available, benzylamine derivatives can generally be produced by several methods. The main industrial route is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde .Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy . Density functional theory (DFT) computations can also be used to investigate the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, and other properties .Chemical Reactions Analysis

Benzylamine derivatives can participate in various chemical reactions. For example, they can undergo decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . They can also react with boronic acids to produce primary aryl-, heteroaryl-, and alkyl amines .Physical And Chemical Properties Analysis

Physical and chemical properties of benzylamine derivatives can vary widely. They can be colorless, water-soluble liquids or solids at room temperature . Their density, melting point, boiling point, and other properties can be determined using various experimental methods .Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-(Benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione: has been studied for its potential as an antimicrobial agent. Research indicates that compounds containing the quinazoline moiety can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain strains of Staphylococcus were found to be 32 µg/mL . Additionally, these compounds have shown activity against Gram-negative bacteria like E. coli and P. aeruginosa, with a significant reduction in bacterial growth at concentrations of 64 µg/mL .

Antifungal Properties

The quinazoline derivatives also exhibit promising antifungal properties . They have been tested against fungi such as Candida albicans and Aspergillus flavus, with over 60% inhibition of fungal growth observed at concentrations of 64 µg/mL . This suggests potential applications in treating fungal infections and in the development of antifungal medications.

Cytotoxicity Studies

Toxicity studies are crucial for determining the safety profile of new compounds. 4-(Benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione has been subjected to cytotoxicity evaluations using human fibroblasts and red blood cells. The hemolysis of red blood cells was found to be in the range of 2–13%, indicating a relatively low level of toxicity .

Drug Delivery Systems

While not directly related to 4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione , research on similar quinazoline structures has led to the development of drug delivery systems . These systems utilize the unique properties of quinazoline derivatives to encapsulate and deliver drugs effectively . This application is particularly promising for targeted therapies and improving the bioavailability of medications.

Molecular Docking and Dynamics

Theoretical studies involving molecular docking and dynamics are part of the research on quinazoline derivatives. These studies help predict how the compound interacts with biological targets, which is essential for drug design and understanding the mechanism of action .

Supramolecular Chemistry

Quinazoline derivatives are also of interest in supramolecular chemistry . They can serve as building blocks for creating larger molecular structures with specific functions, such as catalysis or molecular recognition .

Synthesis of Novel Compounds

The synthesis of 4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione and its derivatives allows for the exploration of novel compounds with potential therapeutic applications. The ability to synthesize and fully characterize new compounds expands the possibilities for drug discovery and the development of new treatments .

Host-Guest Chemistry

Lastly, the study of host-guest chemistry involving quinazoline derivatives can lead to advancements in creating molecular containers that can encapsulate and transport molecules. This has implications for drug delivery and the design of new materials .

Mecanismo De Acción

Target of Action

It is suggested that similar compounds, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been identified to targettubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .

Mode of Action

Similar compounds have been found to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is particularly useful in the context of cancer treatment.

Biochemical Pathways

Compounds that target tubulin typically affect themicrotubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and are involved in numerous cellular processes, including maintenance of cell shape, intracellular transport, and cell division .

Result of Action

Compounds that disrupt tubulin polymerization can lead tocell cycle arrest and apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Safety and Hazards

Propiedades

IUPAC Name |

4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-21-14-8-12-13(9-15(14)22-2)19-17(23)20-16(12)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBWVORDTLHSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)